molecular formula C16H20N4O3S2 B2566997 benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034375-32-9

benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No. B2566997
CAS RN: 2034375-32-9
M. Wt: 380.48
InChI Key: IZJRSBDUILHOMZ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities . They have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also explored for anti-cholinergic characteristics .


Synthesis Analysis

A series of compounds based on the benzo[c][1,2,5]thiadiazole motif were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazoles is characterized by a benzene ring fused with a thiadiazole ring . The thiadiazole ring contains three nitrogen atoms and two sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazoles can vary depending on the specific compound. They are known to have optoelectronic and photophysical properties .

Scientific Research Applications

  • Antimicrobial and Antitubercular Potential : Compounds with benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new anti-mycobacterial chemotypes. They show potential activity against Mycobacterium tuberculosis with low cytotoxicity, indicating their potential in treating tuberculosis (Pancholia et al., 2016).

  • Spectroscopic Studies and Molecular Aggregation : Studies on similar compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have shown that these compounds exhibit distinct fluorescence emission spectra and circular dichroism spectra, which are indicative of molecular aggregation processes. This is significant for understanding their behavior in various solvents and can be useful in developing new materials (Matwijczuk et al., 2016).

  • Anticancer Properties : Several derivatives of benzo[b]thiophene, which are structurally related to benzo[c][1,2,5]thiadiazol-5-yl compounds, have been synthesized and shown to possess potent anticancer properties. This highlights the potential of such compounds in developing new anticancer therapies (Isloor et al., 2010).

  • Use in Organic Semiconductors : Benzo[d][1,2,3]thiadiazole, a compound structurally similar to benzo[c][1,2,5]thiadiazol-5-yl, has been used in the creation of high-performance organic semiconductors. These materials find applications in transistors, solar cells, photodetectors, and thermoelectrics (Chen et al., 2016).

  • Anticancer Agents Targeting Tumor Hypoxia : New series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been synthesized as potential anticancer agents targeting tumor hypoxia. This illustrates the versatility of these compounds in addressing specific cancer-related targets (Das et al., 2023).

Future Directions

Future research could focus on the potential use of benzo[c][1,2,5]thiadiazoles as visible-light organophotocatalysts . Additionally, their potential as anticancer agents targeting tumor hypoxia could be explored .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(12-1-2-14-15(11-12)18-24-17-14)20-7-5-19(6-8-20)13-3-9-25(22,23)10-4-13/h1-2,11,13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRSBDUILHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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